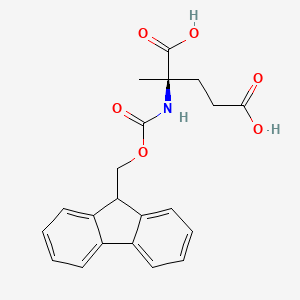

Fmoc-alpha-methyl-D-Glu

Description

Significance as an Unnatural Amino Acid Building Block in Peptide Science

Fmoc-α-methyl-D-glutamic acid is classified as an unnatural amino acid, a category of molecules that expands the chemical diversity available for peptide synthesis beyond the 20 common proteinogenic amino acids. anaspec.com Its primary role is as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group attached to the amino acid's alpha-nitrogen. peptide.com This group is crucial for SPPS as it prevents unwanted reactions during the coupling of the next amino acid in the sequence. Its key advantage is its lability to basic conditions, which allows for its removal without cleaving the growing peptide from its solid support resin or affecting other acid-labile side-chain protecting groups. nih.govpublish.csiro.au This "orthogonal" protection strategy is fundamental to modern peptide chemistry, enabling the efficient synthesis of complex and modified peptides. peptide.compublish.csiro.au

The "unnatural" aspects of the molecule—the α-methyl group and the D-configuration—are intentionally designed features. The incorporation of such non-proteinogenic amino acids is a key strategy in the creation of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net

Role in Modulating Peptide Conformation and Stability for Advanced Applications

The true power of incorporating Fmoc-α-methyl-D-glutamic acid into a peptide chain lies in its profound influence on the resulting molecule's three-dimensional structure (conformation) and its resistance to degradation.

The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. researchgate.netrsc.org This conformational constraint is a powerful tool for peptide design, as it can stabilize specific secondary structures, such as helices (specifically 3₁₀-helices) and β-turns. researchgate.netjst.go.jp By locking the peptide into a desired conformation, scientists can enhance its binding affinity and selectivity for a specific biological target.

Furthermore, this α-methylation provides a crucial defense against enzymatic degradation. researchgate.netacs.org Proteases, the enzymes responsible for breaking down peptides, often recognize and cleave specific sequences. The presence of the α-methyl group sterically hinders the approach of these enzymes, effectively shielding the adjacent peptide bond from cleavage. enamine.net This increased proteolytic stability is a critical attribute for therapeutic peptides, as it can significantly prolong their half-life in the body. The D-configuration of the amino acid further enhances this stability, as proteases are typically specific for L-amino acids, making peptides containing D-isomers resistant to degradation. nih.gov

Overview of Research Trajectories in Bioactive Peptide Design and Engineering

The unique properties conferred by Fmoc-α-methyl-D-glutamic acid and similar unnatural amino acids have placed them at the center of several key research trajectories in drug discovery and biotechnology. The overarching goal is to engineer bioactive peptides, or peptidomimetics, that overcome the inherent weaknesses of natural peptides as drugs, such as poor stability and low bioavailability. d-nb.info

Current research focuses on using these building blocks to develop a new generation of therapeutics. This includes the design of enzyme inhibitors, receptor agonists, and antagonists with enhanced potency and duration of action. researchgate.net For example, the ability to enforce a specific helical conformation is being exploited to mimic the α-helical domains of proteins, which are often involved in critical protein-protein interactions that are difficult to target with traditional small molecules. rsc.org

Another significant area of research is the development of novel antimicrobial peptides. By incorporating residues like α-methyl-D-glutamic acid, researchers can create peptides with improved stability and retained or enhanced activity against multidrug-resistant bacteria. mdpi.com Furthermore, these modified amino acids are being used in protein engineering to modify and improve the properties of larger proteins, such as their stability and solubility, for various biotechnological applications. chemimpex.com The systematic introduction of α-methylated and D-amino acids allows for the fine-tuning of a peptide's physicochemical properties, paving the way for more effective and durable peptide-based drugs and research tools. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid |

InChI |

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m1/s1 |

InChI Key |

YORGKHGDLMQZGF-OAQYLSRUSA-N |

Isomeric SMILES |

C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc α Methyl D Glutamic Acid and Its Derivatives

Strategies for α-Methylated Amino Acid Synthesis

The synthesis of α-methylated amino acids presents unique challenges due to the steric hindrance at the α-carbon. Various methods have been developed to introduce the methyl group with high stereochemical control.

The synthesis of Fmoc-protected α-methyl-D-amino acids can be achieved through several strategic approaches. One common method involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, a chiral synthon like 1,4-N,N'-[(S)-1-phenylethyl]-piperazine-2,5-dione can be utilized, where the phenylethyl group acts as a chiral inductor. nih.gov Another approach is the methylation of imidazolidinone derivatives. Specifically, the enolate of a cis-2,5-disubstituted imidazolidinone can be successfully methylated with methyl iodide, which upon hydrolysis, yields the enantiomerically pure α-methylated amino acid. nih.govresearchgate.net

A versatile method for synthesizing N-Fmoc-N-methyl-α-amino acids involves the use of 5-oxazolidinones as intermediates. This approach, which can be catalyzed by Lewis acids, allows for the reductive opening of the oxazolidinone ring and has been shown to be efficient and environmentally more benign. acs.org Furthermore, a solid-phase method utilizing 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been developed for the synthesis of Fmoc-N-methyl-amino acids. nih.gov

| Synthetic Approach | Key Intermediate/Reagent | Protection Strategy | Reference |

| Chiral Synthon Alkylation | 1,4-N,N'-[(S)-1-phenylethyl]-piperazine-2,5-dione | Chiral auxiliary | nih.gov |

| Imidazolidinone Methylation | cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one, Methyl iodide | Chiral auxiliary | nih.govresearchgate.net |

| Oxazolidinone Ring Opening | 5-oxazolidinones, Lewis acid | Temporary ring formation | acs.org |

| Solid-Phase N-methylation | 2-chlorotrityl chloride (2-CTC) resin, Methyl iodide or Dimethyl sulfate (B86663) | Temporary solid support protection | nih.gov |

Achieving high enantioselectivity is paramount in the synthesis of chiral α-methylated amino acids. Several strategies have been developed to control the stereochemistry at the α-carbon. Serine-β-lactones are valuable intermediates in the enantioselective synthesis of β-substituted alanines and can be precursors to a variety of α-methyl amino acids. acs.org The synthesis can commence from methacrylic acid, which is transformed into a Weinreb amide, followed by asymmetric dihydroxylation to introduce chirality. acs.org

Another powerful approach is the Michael addition of α-amino ester enolates to acrylate (B77674) acceptors, which can be catalyzed by cyclopropenimines to achieve high enantioselectivities. nih.gov This method provides access to enantioenriched α-substituted glutamates. Furthermore, the use of chiral hydrogenation catalysts, such as rhodium(I) complexes with chiral diphosphine ligands like DiPAMP, has been successful in the enantioselective synthesis of α-amino acids from enamido acid precursors. libretexts.org Cinchona alkaloid-catalyzed aza-Henry reactions using bromonitromethane (B42901) have also been employed for the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. rsc.org

| Enantioselective Method | Key Catalyst/Intermediate | Stereochemical Control Mechanism | Reference |

| Serine-β-lactone intermediate | Boc-α-Me-d-serine-β-lactone | Nucleophilic ring-opening of a chiral intermediate | acs.org |

| Cyclopropenimine-catalyzed Michael addition | Chiral cyclopropenimine catalyst | Asymmetric catalysis of C-C bond formation | nih.gov |

| Asymmetric Hydrogenation | Chiral rhodium(I)-diphosphine complex (e.g., with DiPAMP) | Chiral catalyst directs hydrogenation to one face of the substrate | libretexts.org |

| Aza-Henry Reaction | Cinchona alkaloid catalyst | Asymmetric catalysis of nitroalkane addition to an imine | rsc.org |

Solution-Phase Synthesis Approaches for Fmoc-α-Methyl-D-Amino Acid Derivatives

While solid-phase synthesis is dominant for peptide assembly, many specialized amino acid derivatives are prepared using solution-phase chemistry before their incorporation. Solution-phase methods offer flexibility for synthesis and purification on a larger scale. For Fmoc-protected α-methyl amino acids, a key challenge is the methylation step without compromising the chiral integrity of the molecule.

One of the most efficient and widely adopted methods for preparing N-methylated amino acids, which shares synthetic challenges with α-methylated analogs, proceeds through an intermediate 5-oxazolidinone. researchgate.netacs.org This approach has been refined to be more environmentally benign and compatible with various acid-labile side-chain protecting groups. acs.orgnih.gov

The general strategy involves two main steps:

Oxazolidinone Formation: The parent Fmoc-amino acid is treated with an aldehyde, typically paraformaldehyde, under acidic conditions to form the corresponding 5-oxazolidinone. This cyclization protects both the amine and the carboxyl groups.

Reductive Ring-Opening: The oxazolidinone ring is then opened using a reducing agent. Historically, this was done with strong acids like trifluoroacetic acid (TFA) and a silane (B1218182) reducing agent (e.g., triethylsilane). acs.org However, research has shown that using Lewis acids instead of TFA offers superior yields, shorter reaction times, and milder conditions, making the process more efficient and compatible with sensitive protecting groups. acs.org

The use of Lewis acids for the reductive opening has been systematically studied, demonstrating significant improvements over older protocols.

The table below details the results of optimizing the Lewis acid-mediated reduction of Fmoc-alanine oxazolidinone.

| Entry | Lewis Acid (2 equiv) | Time (h) | Yield (%) |

| 1 | TFA | 22 | 80 |

| 2 | BF₃·OEt₂ | 4 | 75 |

| 3 | ZnCl₂ | 18 | 70 |

| 4 | SnCl₄ | 4 | 85 |

| 5 | AlCl₃ | 4 | 95 |

Data sourced from a study on Fmoc-N-methyl-α-amino acids, which demonstrates the efficacy of the oxazolidinone method applicable to related derivatives. acs.org

This optimized oxazolidinone method allows for the large-scale preparation of Fmoc-N-methyl amino acids where a simple extraction is sufficient to yield a product pure enough for subsequent use in peptide synthesis. acs.org This general approach provides a robust framework that can be adapted for the synthesis of Fmoc-α-methyl-D-amino acid derivatives in solution.

Another established solution-phase strategy, particularly for N-methylation, is the Biron-Kessler method, which is based on the work of Fukuyama. nih.gov This method involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the amine proton acidic and susceptible to methylation with reagents like dimethyl sulfate or methyl iodide. nih.gov Subsequent removal of the o-NBS group reveals the methylated amine, which can then be protected with an Fmoc group. nih.gov

Applications in Advanced Peptide Chemistry

Design and Synthesis of Conformationally Restricted Peptides

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Fmoc-alpha-methyl-D-Glu is a valuable building block for designing peptides with predictable and stable secondary structures. lifechemicals.com The introduction of such conformationally restricted amino acids can pre-organize a peptide into a specific bioactive conformation, potentially increasing its affinity for a biological target. thieme-connect.de

The alpha-methyl group of this compound plays a crucial role in inducing and stabilizing helical structures within a peptide chain. This is primarily due to the steric hindrance imposed by the methyl group, which restricts the available conformational space of the peptide backbone, favoring the dihedral angles (phi, psi) associated with α-helices. nih.gov Peptides incorporating α-methylated residues have been shown to exhibit increased α-helical content. nih.gov This property is particularly valuable in the design of peptide mimetics of helical protein domains involved in protein-protein interactions. By stabilizing the helical conformation, this compound can enhance the binding affinity and specificity of these synthetic peptides. nih.gov

| Peptide Sequence | Modification | Observed Secondary Structure | Reference Finding |

| Ac-ELKAF-NH2 | Unmodified | Random Coil / Partial Helicity | Control peptide often exhibits flexible structures in solution. |

| Ac-E(α-Me-D-Glu)LKAF-NH2 | α-Methyl-D-Glu incorporation | Increased α-Helicity | The α-methyl group restricts backbone rotation, promoting a helical fold. nih.gov |

The incorporation of this compound significantly reduces the flexibility of the peptide backbone. nih.gov This reduction in conformational freedom can be advantageous in several ways. Firstly, it can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. thieme-connect.de Secondly, by introducing a conformational bias, it can prevent the adoption of non-productive or degradation-prone structures. The D-configuration of the amino acid further influences the local backbone geometry, often inducing turns or stabilizing specific folded structures that are not readily accessible with L-amino acids. nih.gov This dual effect of α-methylation and D-stereochemistry makes this compound a powerful tool for fine-tuning the conformational landscape of a peptide.

| Parameter | Unmodified Peptide | Peptide with α-Methyl-D-Glu | Scientific Rationale |

| Backbone Flexibility | High | Low | Steric hindrance from the α-methyl group restricts rotational freedom. nih.gov |

| Conformational Ensemble | Broad | Narrowed | The molecule is biased towards a more defined set of low-energy conformations. nih.gov |

| Predominant Structure | Often disordered | Can be biased towards specific secondary structures (e.g., helices, turns). nih.gov |

Engineering Peptides with Enhanced Enzymatic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Chemical modifications, such as the incorporation of unnatural amino acids like alpha-methyl-D-Glu, represent an effective strategy to overcome this limitation. rsc.org

Peptides containing this compound exhibit remarkable resistance to proteolytic degradation. nih.gov Proteases recognize and cleave specific peptide sequences with high stereospecificity, typically acting on peptides composed of L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide bond resistant to cleavage. peptide.com Furthermore, the alpha-methyl group provides an additional steric shield that hinders the approach of the protease to the peptide backbone, further enhancing stability. nih.gov This dual protection mechanism significantly increases the half-life of the peptide in biological fluids.

| Enzyme | Typical Substrate | Effect of α-Methyl-D-Glu Incorporation | Mechanism of Resistance |

| Trypsin | Cleaves at the C-terminus of Lys and Arg (L-isomers) | Inhibition of cleavage at or near the modification site. | The D-configuration and α-methyl group disrupt the enzyme's binding pocket recognition. nih.govpeptide.com |

| Chymotrypsin | Cleaves at the C-terminus of aromatic residues (L-isomers) | Significant reduction in cleavage efficiency. | Steric hindrance from the α-methyl group prevents optimal substrate binding. nih.gov |

| Pepsin | Cleaves at the N-terminus of aromatic and hydrophobic residues (L-isomers) | Increased resistance to degradation. | Altered backbone conformation and stereochemistry interfere with enzyme activity. nih.gov |

The enhanced enzymatic stability conferred by alpha-methyl-D-Glu has profound implications for the pharmacokinetic profile of peptide drugs. novoprolabs.com By resisting premature degradation, the peptide can circulate in the bloodstream for a longer period, leading to a prolonged duration of action. This can translate into less frequent dosing regimens, improving patient compliance. Moreover, enhanced stability can improve the oral bioavailability of peptides by protecting them from the harsh proteolytic environment of the gastrointestinal tract. nih.gov The ability to fine-tune the metabolic stability of a peptide by incorporating residues like alpha-methyl-D-Glu is a critical aspect of modern drug design.

Development of Modified and Unnatural Peptides

This compound is an integral component in the synthesis of modified and unnatural peptides, which are designed to exhibit novel properties not found in their natural counterparts. The use of the Fmoc protecting group makes this amino acid fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless integration into peptide sequences. nih.gov The development of peptides incorporating such unnatural amino acids has led to the discovery of potent enzyme inhibitors, receptor agonists and antagonists with improved therapeutic profiles, and novel biomaterials. nih.govnih.gov The unique structural constraints and stability offered by alpha-methyl-D-Glu provide a platform for creating peptides with enhanced activity, selectivity, and bioavailability.

Incorporation into Peptidomimetics and Pseudo-Peptides

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.netnih.gov A primary strategy in peptidomimetic design is to introduce conformational constraints into the peptide backbone to lock the molecule into its bioactive conformation. nih.gov

Research on Apolipoprotein A-I (ApoA-I) mimetic peptides has demonstrated the benefits of α-methylation. nih.gov By replacing standard amino acids with their α-methylated counterparts, researchers successfully enhanced the helicity and proteolytic resistance of the peptides. nih.gov This structural stabilization resulted in an improved capacity for cholesterol efflux, highlighting the therapeutic potential of using α-methylated building blocks to create more potent and durable peptide-based drugs. nih.gov Therefore, this compound serves as a critical tool for medicinal chemists aiming to design next-generation peptidomimetics with precisely controlled three-dimensional structures.

Synthesis of Labeled Peptides and Advanced Probes

Labeled peptides and advanced probes are essential tools for studying biological processes, including receptor binding, enzyme activity, and cellular trafficking. rsc.org These probes often incorporate reporter tags such as fluorophores, biotin, or isotopic labels. The effectiveness of a peptide probe is frequently dependent on its ability to adopt a specific conformation to interact with its target.

Incorporating this compound into the sequence of a peptide probe can confer significant advantages. As previously noted, the α-methyl group induces a conformationally constrained structure. enamine.netnih.gov This rigidity can be crucial for the probe's performance, ensuring that it maintains its bioactive shape, which can lead to higher specificity and affinity for its target. Short peptide substrates are often used as a starting point for designing specific chemical probes, and modifications like α-methylation can be key to improving their characteristics. rsc.org

Addressing Synthetic Challenges with α-Methylated Amino Acids in SPPS

While the use of α-methylated amino acids offers significant benefits, their integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. These primarily relate to the inherent properties of the α-carbon and the steric bulk introduced by the additional methyl group.

Minimizing Epimerization and Racemization at the α-Carbon

A significant side reaction in conventional Fmoc-SPPS is the racemization of the activated amino acid residue, where the stereochemistry at the α-carbon is inverted. nih.govmdpi.com This process, also known as epimerization, occurs primarily during the carboxyl group activation step required for peptide bond formation. nih.govpeptide.com The mechanism often involves the formation of a planar oxazolone (B7731731) intermediate, which follows the abstraction of the proton from the α-carbon (α-proton). mdpi.com The loss of this proton temporarily destroys the chiral center, and upon re-protonation, both the original L- and the undesired D-isomer can be formed. mdpi.com

However, α,α-disubstituted amino acids like alpha-methyl-D-glutamic acid are inherently resistant to this form of racemization. The substitution of the α-proton with a methyl group physically prevents the abstraction that initiates the oxazolone formation pathway. enamine.net This intrinsic stability is a major advantage, as it eliminates a common source of impurity in peptide synthesis without the need for special additives or modified reaction conditions that are sometimes required for sensitive amino acids like histidine or cysteine. researchgate.netnih.govnih.gov The use of this compound thus ensures the stereochemical integrity of that specific residue throughout the synthesis.

Challenges Related to Steric Hindrance and Yields

The most significant challenge in using this compound in SPPS is the steric hindrance caused by the α-methyl group. nih.gov This additional bulk impedes the coupling reaction, where the activated carboxyl group of the incoming amino acid approaches the terminal amine of the peptide chain growing on the solid support. This steric clash slows down the rate of peptide bond formation significantly compared to proteinogenic amino acids.

Below is a table summarizing various coupling reagents and their effectiveness in mediating sterically hindered couplings.

| Coupling Reagent | Reagent Type | Suitability for Hindered Couplings | Notes |

| HBTU/TBTU | Aminium Salt | Moderate | Standard, effective reagents, but may be insufficient for highly hindered couplings. Can be improved with the addition of HOBt. peptide.com |

| HATU/HCTU | Aminium Salt | High | Generate highly reactive OAt (from HOAt) or O-6-ClBt esters. HATU is particularly effective for coupling N-methyl and other hindered amino acids. bachem.comsigmaaldrich.com |

| PyBOP/PyAOP | Phosphonium Salt | High | PyAOP is noted for its high efficiency in difficult couplings, including those involving N-methyl amino acids. peptide.comsigmaaldrich.com |

| COMU | Aminium Salt | High | An Oxyma-based reagent with reactivity comparable to HATU, but with improved safety and solubility profiles. bachem.com |

| TFFH | Aminium Salt | High | Generates highly reactive amino acid fluorides in situ, which are well-suited for coupling sterically demanding α,α-disubstituted amino acids. bachem.com |

| DIC/HOBt | Carbodiimide | Low to Moderate | A classic and cost-effective method, but generally less efficient for sterically hindered couplings compared to aminium/phosphonium salts. researchgate.net |

Chiral Building Block Research and Stereochemical Control

Fmoc-α-Methyl-D-Glutamic Acid as a Key Chiral Auxiliary in Organic Synthesis

In organic synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which it is removed. While Fmoc-α-methyl-D-glutamic acid serves as a critical chiral building block—a stereochemically defined unit that is permanently integrated into the final molecular structure—its use as a removable chiral auxiliary for the asymmetric synthesis of other, non-peptidic molecules is not extensively documented in scientific literature.

The primary role of this compound is to be incorporated directly into a peptide chain, where its inherent chirality influences the final three-dimensional structure of the peptide. This is distinct from the function of an auxiliary, which directs chirality on a separate substrate. For the synthesis of α-methylated amino acids themselves, chemists often employ other strategies, such as using chiral auxiliaries like camphorsultam or oxazinones, which are later cleaved to yield the desired enantiomerically pure product. researchgate.netresearchgate.netnih.gov For example, the diastereoselective alkylation of chiral imide enolates or the use of chiral Ni(II) complexes provides established routes to α-methylated amino acids. nih.govtcichemicals.com

| Concept | Description | Role of Fmoc-α-methyl-D-Glu |

| Chiral Building Block | A stereochemically pure molecule that is incorporated as a permanent part of a larger final structure. | Primary role; it is directly integrated into a peptide sequence. |

| Chiral Auxiliary | A stereochemically pure molecule that is temporarily attached to a substrate to direct a stereoselective reaction, and is subsequently removed. | Not a documented primary role for this specific compound. |

Impact of D-Configuration and α-Methylation on Resultant Peptide Chirality and Folding

The introduction of non-natural amino acids like Fmoc-α-methyl-D-Glu into a peptide sequence has profound effects on its structure and stability. The D-configuration and α-methylation each contribute distinct, and sometimes synergistic, effects on the peptide's final conformation.

The α-methylation involves replacing the hydrogen atom on the α-carbon with a methyl group. This substitution significantly restricts the conformational freedom of the peptide backbone by limiting the possible values of the phi (Φ) and psi (Ψ) dihedral angles. This restriction often forces the backbone into a helical conformation, making α-methylated amino acids potent helix promoters. iris-biotech.de The increased helicity can enhance the peptide's stability against proteolytic degradation and improve its ability to bind to protein targets. iris-biotech.de The combination of α-methylation and a stereocenter results in a synergistic stabilizing effect on helical folds. semanticscholar.org

| Feature | Primary Structural Impact | Consequence for Peptide |

| D-Configuration | Inverts local backbone stereochemistry. | Can disrupt α-helices and β-sheets; induces turns and novel folds. nih.gov |

| α-Methylation | Restricts backbone dihedral angles (Φ, Ψ). | Promotes and stabilizes helical conformations. iris-biotech.desemanticscholar.org |

| Combined Effect | Introduces a conformationally restricted residue with inverted stereochemistry. | Creates highly stable, non-canonical structures with enhanced resistance to proteolysis. |

Mechanistic Insights into D-Amino Acid Incorporation in Synthetic and Biological Systems

The incorporation of D-amino acids into peptides occurs through distinct mechanisms in synthetic chemistry and biological systems.

In synthetic systems , particularly in solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids is straightforward. Protected D-amino acid building blocks, such as Fmoc-α-methyl-D-Glu, are simply used in place of their L-counterparts during the desired coupling cycle. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine allows for sequential addition of amino acids to a growing chain on a solid support. acs.org This method provides complete control over the sequence and stereochemistry at each position.

In biological systems , the incorporation of D-amino acids is more complex, as the ribosomal machinery is highly specific for L-amino acids. However, nature has evolved several mechanisms to introduce D-amino acids:

Non-Ribosomal Peptide Synthetases (NRPS): These are large, multi-enzyme complexes found in bacteria and fungi that synthesize peptides independent of mRNA templates. tcichemicals.com NRPS modules can select, activate, and incorporate D-amino acids directly into a growing peptide chain.

Post-Translational Modification (PTM): In some organisms, peptides are first synthesized ribosomally using only L-amino acids. Subsequently, specific enzymes called isomerases or epimerases act on the completed peptide to convert an L-amino acid residue into its D-enantiomer. nih.gov

Direct Enzymatic Ligation: Certain bacterial enzymes, such as L,D-transpeptidases, can directly incorporate D-amino acids into the peptidoglycan cell wall, a process crucial for bacterial survival and resistance to some antibiotics. researchgate.net

Ribosomes inherently discriminate against D-amino acids, significantly slowing the rate of peptide bond formation if a D-aminoacyl-tRNA is present. However, researchers have engineered modified ribosomes that show an enhanced ability to incorporate D-amino acids, opening avenues for the in-vitro synthesis of proteins with novel properties.

| System | Mechanism of D-Amino Acid Incorporation | Key Features |

| Synthetic (SPPS) | Direct coupling of protected D-amino acid monomers. | Precise, programmable control over sequence and stereochemistry. acs.org |

| Biological (NRPS) | Direct incorporation by multi-enzyme complexes. | mRNA-independent synthesis; common in microbial secondary metabolite production. tcichemicals.com |

| Biological (PTM) | Enzymatic conversion of an L-residue to a D-residue after ribosomal synthesis. | Post-synthesis modification by isomerase/epimerase enzymes. nih.gov |

| Biological (Cell Wall) | Transpeptidase-mediated incorporation into peptidoglycan. | Crucial for bacterial cell wall structure and integrity. researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research

Spectrophotometric Monitoring of Fmoc Deprotection and Reaction Progress

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its clean removal under mild basic conditions. researchgate.net Spectrophotometry provides a simple, robust, and quantitative method for real-time monitoring of the Fmoc deprotection step. rsc.org

The process involves treating the N-terminally Fmoc-protected amino acid, such as Fmoc-α-methyl-D-Glu, with a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netmostwiedzy.pl The deprotection proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. rsc.org The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of the fluorenyl group as dibenzofulvene (DBF). rsc.org This highly reactive DBF is then trapped by the excess amine (piperidine) to form a stable dibenzofulvene-piperidine adduct. rsc.orgresearchgate.netmostwiedzy.pl

This adduct possesses a strong chromophore with a distinct UV absorbance maximum, typically measured at 301 nm. rsc.orgnih.gov The concentration of this adduct in the solution is directly proportional to the amount of Fmoc group cleaved from the peptide chain. By applying the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration, one can accurately quantify the extent of the deprotection reaction. researchgate.netmostwiedzy.pl This technique is routinely used to confirm the completion of the deprotection step before proceeding to the next amino acid coupling and to determine the kinetics of the cleavage reaction. rsc.orgnih.govresearchgate.net

| Parameter | Description | Typical Value / Wavelength | Reference |

|---|---|---|---|

| Principle | Quantification of the dibenzofulvene-piperidine adduct formed upon Fmoc cleavage. | UV-Vis Spectrophotometry | rsc.orgresearchgate.net |

| Reagent | Secondary amine solution used to cleave the Fmoc group. | 20% (v/v) Piperidine in DMF | researchgate.netmostwiedzy.pl |

| Analyte | The stable adduct formed after deprotection. | Dibenzofulvene-piperidine | mostwiedzy.pl |

| Primary λmax | The primary wavelength of maximum absorbance for the adduct. | ~301 nm | rsc.orgmostwiedzy.plnih.gov |

| Secondary λmax | A secondary absorbance maximum also used for quantification. | ~289-290 nm | researchgate.net |

| Application | Monitoring reaction completion and kinetics in SPPS. | Quantitative Analysis | rsc.orgresearchgate.net |

Chromatographic Techniques for Chemical Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the quality of Fmoc-α-methyl-D-Glu, ensuring both high chemical purity and the correct stereochemical configuration, which are critical for the synthesis of well-defined peptides.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-α-methyl-D-Glu and other Fmoc-protected amino acids. ajpamc.comresearchgate.net The technique separates the target compound from any impurities, such as starting materials, by-products from the synthesis, or degradation products.

In a typical setup, a C18 silica-based column is used as the stationary phase. nih.gov A gradient elution is commonly employed, with a mobile phase consisting of an aqueous component (often with an acidic modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent, typically acetonitrile. researchgate.netphenomenex.com The hydrophobic Fmoc group provides strong retention on the reversed-phase column, allowing for excellent separation. springernature.com Detection is usually performed using a UV detector, leveraging the strong absorbance of the fluorenyl group at wavelengths such as 220 nm or 254 nm. nih.govphenomenex.com The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. ajpamc.com

| Parameter | Typical Specification | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 x 4.6 mm) | nih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | nih.govphenomenex.com |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | phenomenex.com |

| Detection Wavelength | 220 nm, 254 nm, or 265 nm | nih.govphenomenex.com |

Ensuring the enantiomeric purity of Fmoc-α-methyl-D-Glu is paramount, as the presence of the L-enantiomer can lead to the synthesis of incorrect peptide diastereomers with altered biological activity and structure. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the definitive method for this analysis. phenomenex.com

Several types of CSPs are effective for separating the enantiomers of Fmoc-amino acids:

Polysaccharide-based CSPs : Columns with coated or covalently bonded amylose (B160209) or cellulose (B213188) derivatives (e.g., Lux Cellulose-1, Lux Cellulose-2) have proven highly successful in resolving the enantiomers of numerous Fmoc-amino acids under reversed-phase conditions. researchgate.netphenomenex.com

Crown Ether CSPs : Chiral crown ether phases are particularly well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com

Ligand Exchange Chromatography : This technique uses a CSP containing a chiral ligand, such as D-penicillamine, complexed with a metal ion (usually Cu(II)). windows.netscispace.com The enantiomers of the analyte form transient diastereomeric complexes with the CSP, which differ in stability, allowing for their separation. windows.net This method can often be used for underivatized amino acids. windows.netscispace.com

For Fmoc-α-methyl-D-Glu, the goal is to achieve baseline separation from its L-enantiomer, allowing for the quantification of enantiomeric excess (e.e.) to levels often exceeding 99%. phenomenex.com

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and, by extension, the elemental composition of Fmoc-α-methyl-D-Glu. When coupled with a fragmentation technique (tandem mass spectrometry, MS/MS), it provides definitive structural confirmation. springernature.comdeepdyve.com Electrospray ionization (ESI) is a common soft ionization technique used for analyzing Fmoc-amino acids. deepdyve.comnih.gov

In MS/MS analysis, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of Fmoc-α-methyl-D-Glu is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For Fmoc-protected amino acids, fragmentation typically involves several key pathways:

Loss of the Fmoc group : A prominent fragmentation pathway is the neutral loss of dibenzofulvene (C₁₄H₁₀, 178.0783 Da) from the precursor ion. nih.gov

Cleavage of the Urethane (B1682113) Bond : The bond between the fluorenylmethyl portion and the carbamate (B1207046) can cleave, often resulting in a characteristic fluorenylmethyl cation at m/z 179. chainonbio.com

Peptide Bond-like Fragmentation : In the negative ion mode, fragmentation of the [M-H]⁻ ion can produce ions analogous to peptide fragments, which can help identify the amino acid core. nih.gov

Analyzing these specific fragments allows for unambiguous confirmation of the presence of both the Fmoc protecting group and the α-methyl-D-glutamic acid core.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Loss | Reference |

|---|---|---|---|

| [M+H]⁺ (412.44) | 234.36 | [M+H - C₁₄H₁₀]⁺ (Loss of dibenzofulvene) | nih.gov |

| 179.08 | [C₁₄H₁₁]⁺ (Fluorenylmethyl cation) | chainonbio.com | |

| 165.07 | [C₁₃H₉]⁺ (Fluorenyl cation) | chainonbio.com | |

| [M-H]⁻ (410.42) | 232.34 | [M-H - C₁₄H₁₀]⁻ (Loss of dibenzofulvene) | nih.gov |

| 222.08 | [Fmoc-H]⁻ | nih.gov |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Peptides Incorporating α-Methyl-D-Glutamic Acid

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the secondary structure of peptides in solution. subr.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, particularly the peptide backbone amides. The incorporation of α-methylated amino acids, such as α-methyl-D-glutamic acid, is known to impose significant conformational constraints on the peptide backbone. nih.govsci-hub.se

These constraints dramatically reduce the available Ramachandran space, strongly promoting the formation of helical structures, most notably the 3₁₀-helix. nih.govacs.org The chirality of the α-carbon atom plays a critical role in determining the screw sense of the induced helix. nih.gov While L-α-methylated amino acids typically favor right-handed helices, the incorporation of a D-amino acid like α-methyl-D-glutamic acid would be expected to induce or stabilize a left-handed helical conformation.

CD spectra of peptides are typically recorded in the far-UV region (190-250 nm). nih.gov Different secondary structures give rise to characteristic spectra:

α-helix : Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.

β-sheet : A negative band near 218 nm and a positive band near 195 nm.

3₁₀-helix : Spectra can be similar to α-helices but with shifts in wavelength and intensity, often showing a more intense n-π* transition band (around 220 nm) relative to the π-π* transition band (around 205 nm). sci-hub.se

Random Coil : A strong negative band near 198 nm. mdpi.com

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For Fmoc-α-methyl-D-Glu, FT-IR analysis can confirm the presence of its key structural components. mdpi.comresearchgate.net

The IR spectrum of Fmoc-α-methyl-D-Glu will exhibit characteristic absorption bands for its constituent functional groups:

Urethane (Fmoc group) : A strong C=O stretching vibration is expected around 1685-1720 cm⁻¹. researchgate.netnih.gov The N-H bond of the urethane shows a stretching vibration around 3300-3400 cm⁻¹. mdpi.com

Carboxylic Acids (Glu side chain and C-terminus) : The C=O stretch of the carboxylic acid groups typically appears as a strong, often broad, band in the region of 1700-1760 cm⁻¹. The broad O-H stretch from the hydrogen-bonded acid dimers is also a key feature, appearing between 2500-3300 cm⁻¹.

Aromatic Ring (Fluorenyl) : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (e.g., ~3055 cm⁻¹), while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. mdpi.com

Aliphatic C-H : Stretching vibrations from the methyl and methylene (B1212753) groups in the glutamic acid side chain and fluorenyl moiety appear just below 3000 cm⁻¹.

These characteristic peaks provide a spectroscopic fingerprint that confirms the structural integrity of the compound. researchgate.netsemanticscholar.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Urethane) | Stretch | ~3300 - 3400 | mdpi.com |

| O-H (Carboxylic Acid) | Stretch (Broad) | ~2500 - 3300 | semanticscholar.org |

| Aromatic C-H | Stretch | ~3040 - 3060 | mdpi.com |

| Aliphatic C-H | Stretch | ~2850 - 2960 | |

| C=O (Carboxylic Acid) | Stretch | ~1700 - 1760 | researchgate.net |

| C=O (Urethane/Carbamate) | Stretch | ~1685 - 1720 | researchgate.netnih.gov |

| Amide II (N-H bend, C-N stretch) | Bend/Stretch | ~1530 - 1535 | mdpi.com |

| Aromatic C=C | Stretch | ~1450 - 1600 |

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Modeling of Peptides Incorporating Fmoc-α-Methyl-D-Glutamic Acid

There are no specific molecular modeling studies or published molecular dynamics simulations for peptides that incorporate Fmoc-α-methyl-D-glutamic acid. While force fields for α-methylated and D-amino acids have been developed, allowing for their simulation, researchers have not yet applied these tools to this specific compound and published the results. researchgate.net Such studies would be valuable for understanding how the combination of the bulky Fmoc group, the α-methyl group, and the D-configuration of the glutamic acid residue influences the local and global conformation of a peptide chain.

Quantitative Structure-Activity Relationship (QSAR) Studies for Peptide Design

No quantitative structure-activity relationship (QSAR) studies that specifically use Fmoc-α-methyl-D-glutamic acid as a component in peptide design have been reported in the literature. QSAR studies on peptides containing other α-methylated amino acids, such as α-methylalanine (Aib), have been conducted to understand the contribution of α-methylation to biological activity, for example, in glucagon-like peptide-1 (GLP-1) receptor agonists. mdpi.com These studies provide a methodology that could be applied to peptides containing Fmoc-α-methyl-D-Glu, but as of now, no such data is available.

Prediction of Conformational Bias and Helicity Propensity

The conformational bias imparted by Fmoc-α-methyl-D-glutamic acid has not been computationally predicted or experimentally verified in detail. It is well-established that α,α-disubstituted amino acids, particularly those with an α-methyl group, restrict the available conformational space (φ, ψ dihedral angles) and are potent promoters of helical structures, primarily the 3(10)-helix. byu.edu The chirality at the α-carbon further influences the preferred screw sense of the helix. byu.edu However, without specific computational energy landscape maps for peptides containing Fmoc-α-methyl-D-Glu, predictions about its precise effect on helicity remain generalized.

Mechanistic Computational Investigations Related to Peptide Assembly and Interactions

Mechanistic computational studies on the self-assembly of peptides containing Fmoc-α-methyl-D-glutamic acid are absent from the scientific literature. Research on other Fmoc-derivatized amino acids, such as Fmoc-diphenylalanine, has shown that the Fmoc group plays a crucial role in driving self-assembly into nanostructures like hydrogels through π-π stacking interactions. ethz.chplos.org While it is plausible that the Fmoc group on α-methyl-D-glutamic acid could facilitate similar aggregation, the influence of the chiral, methylated, and acidic side chain on the assembly process has not been computationally investigated.

Biochemical and Biological Applications

Development of Biochemical Probes and Enzyme Substrate Mimics

The synthesis of biochemical probes and enzyme substrate mimics is crucial for elucidating enzyme mechanisms and identifying potential therapeutic agents. Fmoc-alpha-methyl-D-Glu can be incorporated into peptide sequences to create tools for studying various enzymes.

Fluorogenic substrates are often used to continuously monitor enzyme activity. nih.gov These substrates typically consist of a donor and acceptor pair, where the fluorescence of the donor is quenched until the peptide is cleaved by the enzyme. nih.gov For instance, fluorogenic peptide substrates have been designed to assay matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and disease. nih.gov While specific examples using this compound in this context are not detailed in the provided information, the general principles of using modified amino acids to create such probes are well-established.

Furthermore, the development of substrate-selective probes is essential for studying enzymes with high specificity, such as histone demethylases. acs.org These probes can be designed to mimic the natural substrates of these enzymes, allowing for affinity pulldown and characterization of their activity. acs.org The incorporation of modified amino acids is a key strategy in the synthesis of these sophisticated molecular tools. acs.org For example, a study on histone demethylases utilized a lysine (B10760008) mimic to modulate the binding affinity of small-molecule probes. acs.org

Proteases that form acyl-enzyme intermediates can also be targeted with nucleophilic probes that mediate transpeptidation, a process where an amine nucleophile reacts with the acyl-enzyme intermediate. mdpi.com This approach can be used to label and characterize protease substrates. mdpi.com

Research in Neuroscience: Studying Neurotransmitter Functions and Designing Neuroprotective Agents

In the field of neuroscience, derivatives of this compound are valuable for investigating neurotransmitter functions and developing neuroprotective agents. Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders. diva-portal.orgmednexus.org

Modified peptides containing this compound can be designed to mimic natural neurotransmitters, aiding in the study of synaptic mechanisms. Glutamate-mediated excitotoxicity is a key factor in the neuronal cell death observed in conditions like Parkinson's disease. nih.gov Research has shown that ligands for metabotropic glutamate receptors (mGluRs) can offer neuroprotection against this excitotoxicity. nih.gov For example, antagonists of Group I mGluRs and agonists of Group II and III mGluRs have demonstrated neuroprotective effects in animal models of Parkinson's disease. nih.gov

The development of neuroprotective agents is a significant area of research, with a focus on compounds that can mitigate glutamate-induced neurotoxicity. mednexus.orgsci-hub.se Studies have explored various substances for their ability to protect neurons from excitotoxic damage. mednexus.org The design of peptides with enhanced stability and bioactivity is a promising strategy, and the incorporation of modified amino acids like this compound can contribute to these efforts.

Applications in Protein Engineering and Function Modulation

This compound finds application in protein engineering, where it is used to modify proteins to enhance their properties, such as stability and solubility. The ability to introduce unnatural amino acids into polypeptide chains allows for the creation of proteins with novel functions. cuni.cz

One key strategy in protein engineering is the stabilization of secondary structures like α-helices and β-hairpins. nih.gov Covalent crosslinking between side chains is a common method to stabilize α-helical conformations in peptides. nih.gov This can be achieved through the formation of lactam bridges, disulfide bonds, or other chemical linkages. nih.gov The introduction of modified amino acids is essential for these strategies.

The modulation of protein function can also be achieved by designing peptides that mimic protein-protein interaction interfaces. nih.gov For example, α-helical peptides can be designed to disrupt specific protein-protein interactions. nih.govnih.gov The stabilization of these helical structures through chemical modifications is critical for their efficacy. nih.gov

The table below summarizes key findings related to the use of modified amino acids in protein engineering.

| Application Area | Key Finding | Reference |

| Protein Engineering | Modification of proteins with unnatural amino acids to improve properties like solubility and stability. | |

| Peptide Stabilization | Use of covalent crosslinking between side chains to stabilize α-helical conformations in peptides. | nih.gov |

| Protein-Protein Interaction | Design of stabilized α-helical peptides to mimic and disrupt protein-protein interactions. | nih.govnih.gov |

Utility in Bioconjugation Strategies for Targeted Systems

Bioconjugation, the process of linking biomolecules, is a powerful tool for creating targeted therapeutic and diagnostic systems. this compound can be employed in these strategies to attach peptides to other molecules, such as drugs or imaging agents.

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that utilize a peptide to deliver a cytotoxic drug specifically to cancer cells. nih.gov This targeted approach aims to increase the efficacy of the drug while reducing systemic toxicity. nih.gov The design of these conjugates often involves specific linkers that are stable in circulation but release the drug at the target site. nih.gov

Fluorescently labeled bioconjugates are also valuable tools for imaging and diagnosis. beilstein-journals.org A solid-phase synthesis strategy has been developed for creating ligand-targeted fluorescently-labeled chelating peptide conjugates. beilstein-journals.org This method allows for the assembly of a targeting ligand, a peptidic spacer, a fluorescent tag, and a chelating core in a continuous process. beilstein-journals.org The use of differentially protected amino acids, such as Fmoc-Lys-(Tfa)-OH, is crucial for the selective attachment of different components. beilstein-journals.org

The table below highlights different bioconjugation strategies and their applications.

| Bioconjugation Strategy | Application | Key Feature | Reference |

| Peptide-Drug Conjugates (PDCs) | Targeted cancer therapy | Delivers cytotoxic drugs specifically to tumor cells. | nih.gov |

| Fluorescent Bioconjugates | Intra-operative imaging and diagnosis | Allows for the visualization of specific cell types or tissues. | beilstein-journals.org |

| General Bioconjugation | Targeted drug delivery | Attaches peptides to other biomolecules to enhance therapeutic precision. |

Structural Biology Applications of Peptides Containing Fmoc α Methyl D Glutamic Acid

Elucidation of Peptide-Receptor Interactions and Binding Modes

Understanding the three-dimensional structure of peptide-receptor complexes is fundamental to drug design and molecular pharmacology. The inherent flexibility of many biologically active peptides can, however, complicate structural studies and lead to a loss of binding affinity and specificity. The introduction of conformationally constrained amino acids, such as α-methyl-D-glutamic acid, into a peptide sequence can lock the peptide into a specific bioactive conformation, thereby facilitating the study of its interaction with a receptor.

The α-methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, significantly reducing the number of accessible conformations. nih.govresearchgate.net This pre-organization of the peptide into a receptor-compatible structure can lead to enhanced binding affinity. Furthermore, the D-amino acid configuration can orient the glutamic acid side chain in a novel region of the receptor binding pocket, allowing for the exploration of new interactions that may not be possible with natural L-amino acids.

By systematically replacing native amino acids with Fmoc-α-methyl-D-glutamic acid, researchers can perform structure-activity relationship (SAR) studies to map the critical residues and conformations required for receptor binding and activation. These peptide mimics can be used in biophysical techniques such as X-ray crystallography and NMR spectroscopy to provide high-resolution structural insights into the peptide-receptor complex. mdpi.com Such studies are invaluable for understanding the molecular basis of ligand recognition and for the rational design of potent and selective therapeutic agents targeting receptors like G protein-coupled receptors (GPCRs). nih.govnih.gov

| Parameter | Effect of α-Methyl-D-Glutamic Acid Incorporation | Relevance in Structural Biology |

| Conformational Flexibility | Reduced due to steric hindrance from the α-methyl group. | Stabilizes specific secondary structures (e.g., helices), facilitating co-crystallization and NMR studies. nih.gov |

| Receptor Binding Affinity | Can be increased by pre-organizing the peptide into a bioactive conformation. | Allows for more precise determination of binding constants and thermodynamic parameters. |

| Binding Mode | Can be altered due to the D-configuration and unique side-chain presentation. | Enables the exploration of novel interactions within the receptor binding pocket. |

| Proteolytic Stability | Increased due to the presence of a D-amino acid. nih.gov | Permits the use of peptide probes in in vivo and cell-based assays for longer durations. |

Investigation of Enzyme Mechanisms through Designed Peptide Analogues

Peptide analogues containing modified amino acids are essential tools for probing the mechanisms of enzymatic reactions. The incorporation of Fmoc-α-methyl-D-glutamic acid can be used to create peptide-based inhibitors or probes to study the active site and catalytic mechanism of enzymes, particularly proteases and peptidases.

The α-methyl group can act as a steric shield, preventing the peptide from adopting the ideal transition state geometry required for enzymatic cleavage. This can result in potent competitive inhibitors. Furthermore, the D-configuration of the amino acid can render the adjacent peptide bond resistant to hydrolysis by many proteases, which are typically specific for L-amino acids. nih.gov By placing α-methyl-D-glutamic acid at or near the scissile bond of a substrate mimic, researchers can trap the enzyme-substrate complex and study its structure and dynamics.

These peptide analogues can be synthesized with reporter groups, such as fluorescent labels or spin probes, attached to the glutamic acid side chain or other positions. nih.govnih.gov Such probes allow for the use of various spectroscopic techniques to monitor enzyme activity and conformational changes in real-time. The design and synthesis of these sophisticated molecular tools, facilitated by the use of Fmoc-protected amino acids, are critical for a detailed understanding of enzyme catalysis and for the development of novel enzyme inhibitors with therapeutic potential. nih.govacs.orgresearchgate.net

| Application | Role of α-Methyl-D-Glutamic Acid | Enzymes Targeted (Examples) |

| Competitive Inhibition | The α-methyl group sterically hinders the approach to the transition state. | Proteases (e.g., HIV protease, matrix metalloproteinases) |

| Transition State Analogues | The constrained conformation can mimic the transition state of the enzymatic reaction. | Peptidases, Kinases |

| Enzyme-Substrate Complex Trapping | The D-amino acid configuration prevents peptide bond cleavage. | Serine proteases, Cysteine proteases |

| Fluorescent Probes | The glutamic acid side chain can be functionalized with a fluorophore. nih.gov | Enzymes with unknown substrate specificity |

Studies on Ribosome-Dependent Processes and Incorporation of D-Amino Acids

The ribosome, the cellular machinery responsible for protein synthesis, generally exhibits high fidelity for the 20 proteinogenic L-amino acids. However, recent advances in genetic code reprogramming have made it possible to incorporate non-canonical amino acids, including D-amino acids, into proteins both in vitro and in vivo. escholarship.orgacs.orgnih.gov Studying the ribosomal incorporation of amino acids like α-methyl-D-glutamic acid provides valuable insights into the flexibility and limitations of the translational apparatus.

The incorporation of D-amino acids into a growing polypeptide chain is a challenging process for the ribosome. biorxiv.org The stereochemistry at the α-carbon is a critical recognition element at multiple stages of translation, including aminoacyl-tRNA synthesis, binding to elongation factors, and peptide bond formation within the peptidyl transferase center of the ribosome. α,α-Disubstituted amino acids, such as those with an α-methyl group, present an additional steric challenge. nih.govnih.gov

Investigating the efficiency of ribosomal incorporation of Fmoc-α-methyl-D-glutamic acid, or more accurately, its corresponding aminoacyl-tRNA, can help to define the structural and chemical determinants of substrate recognition by the ribosome. While the Fmoc group is removed before the amino acid is charged to the tRNA, the underlying challenges of incorporating the α-methyl-D-glutamic acid remain. These studies often employ reconstituted in vitro translation systems, which allow for precise control over the components of the translational machinery. acs.orgnih.govnih.gov Overcoming the hurdles of incorporating such modified amino acids could open up new avenues for the synthesis of novel proteins and peptides with unique structural and functional properties, such as enhanced stability and novel catalytic activities.

| Challenge in Ribosomal Incorporation | Structural Basis | Potential Strategy for Overcoming |

| Aminoacyl-tRNA Synthetase Recognition | The D-configuration and α-methyl group do not fit well into the active site of most native synthetases. | Engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.gov |

| Elongation Factor Binding | The modified amino acid can disrupt the interaction between the aminoacyl-tRNA and elongation factors (e.g., EF-Tu). biorxiv.org | Use of mutant elongation factors with broader substrate specificity. |

| Peptidyl Transferase Center Accommodation | The α-methyl group and D-stereocenter can clash with ribosomal RNA and proteins in the A-site of the ribosome. | Ribosome engineering to create variants with a more accommodating active site. |

| Peptide Bond Formation | The rate of peptide bond formation can be significantly reduced for D-amino acids and sterically hindered amino acids. nih.gov | Optimization of in vitro translation conditions (e.g., temperature, ion concentrations). |

Future Research Directions for Fmoc Alpha Methyl D Glu

The unique structural constraints imposed by the α-methyl group in D-amino acids like Fmoc-alpha-methyl-D-Glu present significant opportunities for advancing peptide science. Future research is poised to leverage these properties in several key areas, from creating more diverse and robust peptide libraries to developing sophisticated biomaterials and integrating computational design for novel applications.

Q & A

Q. What are the key considerations in designing the synthesis of Fmoc-alpha-methyl-D-Glu for peptide-based hydrogels?

- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Protection Strategy : Ensure the alpha-methyl group and side-chain carboxyl of D-glutamic acid are protected (e.g., with tert-butyl groups) to prevent unwanted side reactions during coupling .

- Coupling Efficiency : Use activators like HBTU or DIC/HOBt to enhance coupling efficiency, especially for sterically hindered alpha-methyl derivatives .

- Purification : Employ reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor purity via LC-MS to confirm molecular weight .

Q. How should researchers characterize the enantiomeric purity of this compound to ensure correct stereochemistry?

- Methodological Answer : Enantiomeric purity is critical for peptide function. Use:

- Chiral HPLC : Utilize a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of hexane/isopropanol/trifluoroacetic acid to separate D/L isomers. Retention time comparison with standards confirms configuration .

- Circular Dichroism (CD) : Analyze the compound in solution (e.g., 0.1 mM in methanol) to detect optical activity peaks specific to the D-configuration .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for Fmoc-protected D-amino acids .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies in the coupling efficiency of this compound in solid-phase synthesis?

- Methodological Answer : Coupling inefficiencies often arise from steric hindrance or side reactions. Strategies include:

- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete reaction .

- Microwave-Assisted Synthesis : Apply microwave irradiation (e.g., 50°C for 20 minutes) to improve reaction kinetics .

- Real-Time Monitoring : Use in-situ FTIR or Kaiser tests to track free amine groups. If unreacted amines persist, switch to stronger activators like PyAOP .

Q. How can side reactions like dimerization be minimized during Fmoc protection of alpha-methyl-D-glutamic acid?

- Methodological Answer : Dimerization occurs when unprotected amino groups react with activated Fmoc-Cl. Mitigation involves:

- Controlled Reaction Conditions : Use a 2-fold molar excess of Fmoc-Cl in anhydrous DCM at 0°C to limit exothermic side reactions .

- Base Selection : Employ N-methylmorpholine (NMM) instead of DIEA to reduce base-induced racemization and dimerization .

- Post-Reaction Quenching : Add cold aqueous citric acid to terminate the reaction and precipitate unreacted Fmoc-Cl, followed by extraction to isolate the monomer .

Q. What analytical strategies are recommended to resolve enantiomeric impurities in this compound?

- Methodological Answer : Impurities like L-isomers or dipeptide derivatives require:

- Chiral Resolution : Combine chiral HPLC with mass spectrometry (LC-MS/MS) to identify and quantify impurities. For example, a Chiralpak IC column can resolve D/L isomers with a 90:10 hexane/ethanol mobile phase .

- 2D-NMR : Use HSQC and NOESY spectra to confirm stereochemistry. The alpha-methyl group in D-configuration will show distinct NOE correlations compared to L-forms .

Q. How can researchers optimize this compound for stability in supramolecular hydrogels?

- Methodological Answer : Hydrogel stability depends on self-assembly kinetics and intermolecular interactions. Optimize by:

- pH Titration : Adjust to pH 4–5 (near the pKa of glutamic acid) to promote carboxylate hydrogen bonding. Monitor gelation via rheology (storage modulus G') .

- Co-Assembly Agents : Introduce complementary Fmoc-amino acids (e.g., Fmoc-Phe) to enhance π-π stacking. Characterize morphology via TEM or AFM .

- Thermal Stability Testing : Perform temperature ramps (20–80°C) in DSC to identify melting transitions and optimize hydrogel crosslinking density .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting reports on the solubility of this compound in organic solvents?

- Methodological Answer : Solubility discrepancies often stem from variations in protecting groups or crystallization history. Resolve by:

- Solvent Screening : Test solubility in DMF, DMSO, THF, and chloroform using a standardized protocol (e.g., 10 mg/mL, sonication for 10 minutes) .

- Crystallography : Analyze crystal structure via X-ray diffraction to identify polymorphic forms affecting solubility .

- Dynamic Light Scattering (DLS) : Measure particle size in suspension to distinguish between true solubility and colloidal dispersion .

Q. What methodologies validate the absence of β-alanine impurities in this compound synthesized via Fmoc-OSu?

- Methodological Answer : β-alanine impurities arise from Fmoc-OSu degradation. Detection and validation steps include:

- LC-MS/MS : Use a Q-TOF mass spectrometer to detect β-alanine adducts (expected m/z shift of +72 for Fmoc-β-Ala-OH) .

- Ion-Exchange Chromatography : Separate anionic impurities using a DEAE column and elute with a NaCl gradient (0–1 M) .

- Synthetic Controls : Compare with a reference standard synthesized via Fmoc-Cl (which avoids β-alanine formation) to confirm impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.